molecular formula C14H12O2 B1587343 4-(3-Methylphenyl)benzoic acid CAS No. 5728-33-6

4-(3-Methylphenyl)benzoic acid

Cat. No. B1587343
CAS RN: 5728-33-6
M. Wt: 212.24 g/mol
InChI Key: CVFLWXCNPWFJEH-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)benzoic acid, also known as p-anisic acid, is an aromatic organic compound with the molecular formula C9H10O2. It is a white crystalline solid with a pleasant odor, and is often used as a food additive. It is also used as an intermediate in the production of pharmaceuticals, dyes, and other chemicals.

Scientific Research Applications

1. Supramolecular Liquid Crystals

4-(3-Methylphenyl)benzoic acid plays a role in the formation of supramolecular liquid crystals through hydrogen-bonding interactions. This research explores how different substituents on pyridine-based derivatives or the acid component can influence the stability and extent of these liquid crystal phases, which are characterized by differential scanning calorimetry (DSC) and polarized light microscopy (PLM) (Naoum, Fahmi, & Almllal, 2010).

2. Liquid Crystal Intermediates

Another study synthesized liquid crystal intermediates from 4-phenylphenol, involving methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction. These intermediates are crucial for developing ferroelectric and antiferroelectric liquid crystals (Qing, 2000).

3. Organic Light-Emitting Devices (OLEDs)

4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid has been synthesized and investigated for its application in OLEDs. Its molecular vibrations were studied using infrared and Raman spectroscopies, providing insights into its potential as a material for OLED applications (Kurt et al., 2011).

4. Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives from plants like Piper aduncum have shown antimicrobial and molluscicidal activities. These compounds are isolated and identified through various spectroscopic methods, highlighting the diverse biological applications of benzoic acid derivatives (Orjala et al., 1993).

5. Luminescent Polymethacrylate Composite Nanofibers

A study investigated the use of a benzoic acid rare earth complex in creating luminescent polymethacrylate composite nanofibers. These fibers exhibit unique morphologies and luminescence properties, expanding the potential applications of benzoic acid derivatives in advanced materials (Zhao et al., 2015).

properties

IUPAC Name

4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFLWXCNPWFJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374920
Record name 4-(3-Methylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)benzoic acid

CAS RN

5728-33-6
Record name 3′-Methyl[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Methyl-biphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3′-methyl-[1,1′-biphenyl]-4-carboxylic acid ethyl ester of Step A (3.3 g, 13.7 mmol) in tetrahydrofuran (40 mL) and 1 N sodium hydroxide (27.5 mL, 27.5 mmol) was heated at reflux overnight. After cooling, the reaction was concentrated in vacuo. The residue was acidified with 2N hydrochloric acid to yield a white solid which was collected by filtration and dried under vacuum to provide the title compound (2.9 g, 99.7%) as a white solid, m.p. 198-200° C.
Name
3′-methyl-[1,1′-biphenyl]-4-carboxylic acid ethyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
99.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SI Klein, M Czekaj, CJ Gardner… - Journal of medicinal …, 1998 - ACS Publications
The discovery and some of the basic structure−activity relationships of a series of novel nonpeptide inhibitors of blood coagulation Factor Xa is described. These inhibitors are …
Number of citations: 62 pubs.acs.org

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